Methyl 4,4-difluoropyrrolidine-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-difluoropyrrolidine-3-carboxylate typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the fluorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-difluoropyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
Methyl 4,4-difluoropyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4,4-difluoropyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to various biological targets, potentially leading to specific biological effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,4-difluoropyrrolidine-2-carboxylate hydrochloride: A similar compound with slight structural differences.
3-Methylpyrazole-4-carboxylic acid: Another fluorinated compound with different applications.
Uniqueness
Methyl 4,4-difluoropyrrolidine-3-carboxylate is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C6H9F2NO2 |
---|---|
Molecular Weight |
165.14 g/mol |
IUPAC Name |
methyl 4,4-difluoropyrrolidine-3-carboxylate |
InChI |
InChI=1S/C6H9F2NO2/c1-11-5(10)4-2-9-3-6(4,7)8/h4,9H,2-3H2,1H3 |
InChI Key |
AOIBLFGAAQOEJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1(F)F |
Origin of Product |
United States |
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